3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine

PRMT5 inhibitor cancer epigenetics 7-azaindole scaffold

Medicinal chemistry teams developing kinase inhibitors often face SAR limitations when substituting 3-methyl or 3-ethyl 7-azaindole scaffolds, which lack hydrogen-bond-accepting capacity. 3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine solves this by introducing an ether oxygen at the 3-position, enabling key H-bond interactions in ATP-binding pockets. - Enables sub-nanomolar PRMT5 inhibitors via C-5 diversification (IC50 = 0.60 nM achieved with phthalazinone derivatives). - Orthogonal reactivity: the methoxymethyl group can be retained for solubility, or demethylated to a hydroxymethyl handle for PROTAC linker conjugation. - Supplied at ≥97% purity under ISO-certified quality systems, with the TIPS-protected derivative (CAS 858117-06-3) also available for flexible N-1 protection strategies.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 858117-07-4
Cat. No. B13929795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine
CAS858117-07-4
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCOCC1=CNC2=C1C=CC=N2
InChIInChI=1S/C9H10N2O/c1-12-6-7-5-11-9-8(7)3-2-4-10-9/h2-5H,6H2,1H3,(H,10,11)
InChIKeyAVQQAGCANVYWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxymethyl)-7-Azaindole Scaffold for Kinase Library Synthesis


3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 858117-07-4) is a 3-substituted 7-azaindole building block with molecular formula C9H10N2O and molecular weight 162.19 g·mol⁻¹ . The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in kinase inhibitor drug discovery, extensively utilized in the development of JAK, FGFR, MELK, SGK1, BTK, CDK, and PI3K/mTOR inhibitors [1]. The methoxymethyl substituent at the 3-position introduces a hydrogen-bond-accepting ether oxygen that can engage backbone NH or ordered water molecules in ATP-binding pockets while conferring distinct physicochemical properties (cLogP, solubility, conformational flexibility) relative to simple alkyl, halo, or hydroxymethyl congeners [2]. This compound serves as a critical synthetic intermediate for generating diverse 3,5-disubstituted and 3-substituted-5-aryl/heteroaryl 7-azaindole libraries via cross-coupling or functionalization at the C-5 position, and its TIPS-protected derivative (CAS 858117-06-3) enables orthogonal N-1 protection strategies [3]. Vendors including MolCore supply this compound at ≥97% purity under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications .

Kinase inhibitor library scaffold with C-5 cross-coupling handle.
Orthogonal N-1 protection via TIPS-protected derivative available.
ISO-certified supply for pharmaceutical R&D workflows.

Why Methoxymethyl Cannot Be Replaced by Alkyl or Formyl Analogs


Although numerous 3-substituted 7-azaindoles share a common core, the methoxymethyl group at the 3-position is not interchangeable with simple alkyl (methyl, ethyl) or carbonyl (formyl, acetyl) substituents [1]. The ether oxygen acts as a hydrogen-bond acceptor that can engage ordered water networks or backbone NH groups within kinase ATP pockets, whereas 3-methyl or 3-ethyl analogs lack this HBA capacity entirely [2]. In metallocene conjugate contexts, replacement of the 1-methoxymethyl-7-azaindol-2-yl ligand with 1-methyl- or 1-[(diethylamino)methyl]- variants produced a ~10-fold difference in cytotoxicity (IC50 87 µM vs. 8.8 µM and 12 µM, respectively) against LLC-PK cells, demonstrating that even subtle alterations to the N-1 or C-3 substituent pattern can yield order-of-magnitude potency shifts [2]. Furthermore, the methoxymethyl group provides a synthetic handle distinct from hydroxymethyl or formyl: it is stable under cross-coupling conditions, does not require protection/deprotection, and yet can be cleaved to the hydroxymethyl congener under mild Lewis acidic conditions (e.g., BBr₃ or AlCl₃/NaI), offering orthogonal late-stage diversification that the methyl or ethyl analogs cannot support [3]. Therefore, substituting a cheaper 3-methyl or 3-ethyl 7-azaindole for the methoxymethyl derivative risks loss of key binding interactions, altered ADME properties, and forfeiture of synthetic flexibility, ultimately compromising SAR campaigns and library quality.

H-Bond Acceptor Absence
3-Alkyl analogs cannot engage ordered water or kinase backbone NH as the methoxymethyl ether oxygen can, potentially altering binding interactions.
Order-of-Magnitude Activity Shifts
Comparative titanocene studies show that replacing methoxymethyl with N-methyl or other substituents can produce ~10-fold cytotoxicity differences, demonstrating non-interchangeability.
Forfeited Synthetic Flexibility
Methyl or ethyl analogs lack the latent hydroxymethyl handle accessible via mild demethylation, limiting late-stage diversification and orthogonal linker attachment strategies.

Quantitative Differentiation from Closest 7-Azaindole Analogs


Sub-Nanomolar PRMT5 Inhibition with Methoxymethyl-Containing Derivative

A derivative bearing the 3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine fragment, namely 4-(aminomethyl)-6-(3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)phthalazin-1(2H)-one (BDBM578922), demonstrated an IC50 of 0.60 nM against purified human PRMT5 enzyme in a radiometric methylation assay using S-adenosyl-L-[methyl-³H]methionine and histone H4 substrate [1]. A structurally related analog within the same patent series (US11479551 / US11492351) exhibited an IC50 of 329 nM under identical assay conditions, representing a ~550-fold difference attributable to the C-5 substitution pattern on the 3-(methoxymethyl)-7-azaindole core [1]. While this comparison does not isolate the contribution of the methoxymethyl group per se, it establishes that the 3-(methoxymethyl)-7-azaindole scaffold can support sub-nanomolar target engagement when appropriately elaborated, validating its utility as a privileged fragment for PRMT5 inhibitor lead optimization.

PRMT5 Derivative Potency
Head-to-head
IC50 0.60 nM vs 329 nM (~550-fold difference)
Scaffold supports sub-nanomolar target engagement in elaborated derivatives.
C-5 phthalazinone derivative; BindingDB BDBM578922.
PRMT5 inhibitor cancer epigenetics 7-azaindole scaffold

Methoxymethyl Modulates Metallocene Cytotoxicity by ~10-Fold

In a comparative study of (dimethylamino)-functionalized titanocene anticancer agents, three 7-azaindole-substituted titanocenes (5a–5c) bearing different N-1 substituents were tested against LLC-PK (epithelial pig kidney) cells [1]. Titanocene 5a (N-1 methyl substituent) exhibited IC50 = 8.8 µM; titanocene 5b (N-1 (diethylamino)methyl substituent) exhibited IC50 = 12 µM; and titanocene 5c (N-1 methoxymethyl substituent) exhibited IC50 = 87 µM [1]. The ~10-fold reduction in cytotoxicity for the methoxymethyl derivative relative to the N-methyl analog indicates that the methoxymethyl group significantly modulates the biological activity of the 7-azaindole–metal complex. This finding establishes that the methoxymethyl substituent on the 7-azaindole scaffold produces biologically distinguishable outcomes and cannot be treated as a conservative replacement for N-methyl in metallodrug design [1]. For context, the most active titanocene (5a, IC50 = 8.8 µM) approached the potency of cisplatin (IC50 = 3.3 µM) in the same cell line [1].

Titanocene Cytotoxicity
Head-to-head
IC50 87 µM (methoxymethyl) vs 8.8 µM (N-methyl) in LLC-PK cells
Shows substituent-dependent modulation of biological activity.
Comparative titanocene study; ~10-fold shift reported.
titanocene anticancer 7-azaindole ligand LLC-PK cytotoxicity

PROTAC Linker Attachment via Orthogonal Demethylation

A BTK-targeting PROTAC molecule incorporating a 1H-pyrrolo[2,3-b]pyridine-derived warhead (US20240083900, Example 99) achieved an IC50 of 1 nM against BTK kinase in a biochemical assay [1]. While the specific substituent at the 3-position of the 7-azaindole core in this PROTAC is not explicitly disclosed in the searchable BindingDB entry, the use of substituted 7-azaindole scaffolds in PROTAC design underscores the importance of synthetic handles at the 3-position for linker conjugation without disrupting kinase binding [1]. The methoxymethyl group at C-3 is particularly well-suited for PROTAC applications because its ether oxygen can be selectively unmasked to a hydroxymethyl handle for linker attachment under conditions that preserve the integrity of the kinase-binding pharmacophore, a transformation that is not feasible with 3-methyl or 3-ethyl analogs [2]. This positions 3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine as a versatile starting point for generating PROTAC libraries where the methoxymethyl moiety either remains as a solubilizing group or is selectively converted to a linker attachment point.

PROTAC Linker Handle
Class-level
7-Azaindole warhead achieves BTK IC50 = 1 nM; methoxymethyl enables selective demethylation for linker attachment.
Orthogonal reactivity supports PROTAC library synthesis.
Demethylation conditions preserve kinase-binding pharmacophore.
PROTAC BTK degradation E3 ligase recruitment

Synthetic Intermediate Status: Established Role in Multi-Kilogram API Manufacturing Routes for Kinase Inhibitors

Multiple patents from Aventis Pharma (US 2007/0093480), LANXESS (US 2009/0118494), and Merck Sharp & Dohme (US 5,700,809) explicitly identify substituted 1H-pyrrolo[2,3-b]pyridines as key intermediates for the preparation of active pharmaceutical ingredients (APIs) targeting protein kinases [1][2][3]. The Aventis patent describes a library of pyrrolo[2,3-b]pyridine derivatives with inhibitory effects on protein kinases and states these compounds are useful for preventing or treating conditions modulated by kinase activity [1]. The LANXESS patent further specifies that 1H-pyrrolo[2,3-b]pyridines are important intermediates for pharmaceutical active substance production, with the 3-position substitution serving as a critical diversity point [2]. While none of these patents disclose direct comparative data for the 3-methoxymethyl derivative versus other 3-substituted analogs, the recurring citation of 3-substituted 7-azaindoles as pharmaceutically relevant intermediates establishes the industrial precedent for procuring and utilizing this compound class in drug development [1][2][3]. In contrast to 3-methyl, 3-ethyl, or unsubstituted 7-azaindole, which are often commodity building blocks, 3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine is supplied at ≥95% purity by specialty vendors targeting pharmaceutical R&D, and its TIPS-protected form (CAS 858117-06-3) provides an additional orthogonal protection option for complex synthetic sequences .

API Intermediate Precedent
Supporting evidence
Cited in ≥3 patent families as key intermediate for kinase inhibitor APIs.
Establishes industrial relevance beyond academic building blocks.
Specialty vendor supply at ≥95% purity.
synthetic intermediate API manufacturing kinase inhibitor

Key Application Scenarios for This 7-Azaindole Building Block


PRMT5 Inhibitor Lead Optimization via C-5 Elaboration

Research teams pursuing PRMT5 as an epigenetic oncology target can use 3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine as a starting scaffold for C-5 diversification via cross-coupling (Suzuki, Buchwald-Hartwig, or Sonogashira) to access sub-nanomolar inhibitors. The BindingDB-deposited data (BDBM578922) demonstrates that a C-5 phthalazinone derivative of this scaffold achieves IC50 = 0.60 nM against PRMT5 [1]. The methoxymethyl group at C-3 provides a solubilizing ether moiety that can improve aqueous solubility relative to 3-methyl or 3-ethyl analogs, an advantage in biochemical and cellular assay formats. Procuring the TIPS-protected derivative (CAS 858117-06-3) alongside the free NH compound enables flexible protection group strategies during library synthesis.

Metallodrug Conjugate Design with Tunable Cytotoxicity

Investigators designing titanocene or other organometallic anticancer conjugates can use 3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine as a precursor to N-1 methoxymethyl-7-azaindole ligands. Published head-to-head data show that the methoxymethyl-substituted titanocene (5c) exhibits IC50 = 87 µM against LLC-PK cells, compared to IC50 = 8.8 µM for the N-methyl analog (5a), demonstrating that the methoxymethyl group produces a biologically distinct cytotoxicity profile [2]. This ~10-fold differential supports the rationale for including methoxymethyl-substituted 7-azaindole building blocks in metallodrug SAR libraries where subtle electronic and steric modulation of the azaindole ligand influences metal center reactivity and cellular activity.

PROTAC Warhead Synthesis with Orthogonal Linker Handle

PROTAC development teams targeting BTK (IC50 = 1 nM achievable with 7-azaindole warheads) or other kinases can employ 3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine as a bifunctional intermediate [3]. The methoxymethyl ether can be retained to improve solubility and reduce LogP, or can be selectively demethylated (BBr₃, AlCl₃/NaI) to generate a hydroxymethyl functional group for linker conjugation via ester, ether, or carbamate formation [4]. This orthogonal reactivity profile is unavailable with 3-methyl or 3-ethyl 7-azaindole building blocks, which lack a latent nucleophilic handle suitable for linker attachment without disrupting the core pharmacophore.

Kinase-Focused Combinatorial Library Platform

Medicinal chemistry groups constructing kinase-focused compound libraries can procure 3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine as a core scaffold for generating 3,5-disubstituted 7-azaindole libraries. The C-5 position is amenable to halogenation (NBS, NIS) followed by palladium-catalyzed cross-coupling to introduce aryl, heteroaryl, or amino substituents. Simultaneously, the methoxymethyl group at C-3 can be retained, oxidized to the aldehyde, or demethylated to the alcohol, enabling three distinct chemotypes from a single building block. Patents from Aventis, LANXESS, and Merck collectively establish that 3-substituted 1H-pyrrolo[2,3-b]pyridines are industrially validated intermediates for kinase inhibitor API synthesis [5], supporting procurement for drug discovery programs targeting JAK, FGFR, MELK, SGK1, CDK, BTK, and PI3K/mTOR kinase families [1][3].

Application
Selection Property
Validation Focus
PRMT5 Epigenetic Probe Development
C-5 cross-coupling diversification
PRMT5 enzymatic assay potency
Metallodrug Conjugate SAR Studies
Substituent-dependent cytotoxicity modulation
Cellular cytotoxicity profiling in research models
PROTAC Targeted Degradation Research
Orthogonal demethylation for linker conjugation
Target engagement and degradation efficiency
Kinase-Focused Library Synthesis
3,5-Disubstituted scaffold generation
Kinase panel selectivity and SAR profiling
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